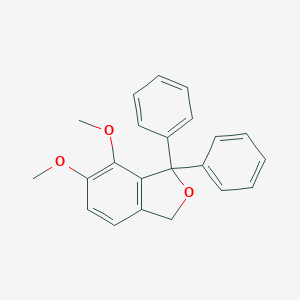
6,7-Dimethoxy-1,1-diphenyl-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1,1-diphenyl-1,3-dihydro-2-benzofuran (also known as TDPB) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects that make it useful for a variety of research purposes. In
Scientific Research Applications
TDPB has a number of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. TDPB has been shown to have a range of effects on neurotransmitter systems, including the serotonin and dopamine systems. This makes it a potentially useful tool for studying the mechanisms of action of these systems and for developing new treatments for a variety of neurological disorders.
Mechanism of Action
The exact mechanism of action of TDPB is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. TDPB has been shown to increase the release of serotonin and dopamine, two neurotransmitters that play important roles in mood regulation and other physiological processes. It is also believed to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects
TDPB has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, it has been shown to have antioxidant properties and to be able to scavenge free radicals. It has also been shown to have anti-inflammatory effects and to be able to modulate the immune system. These effects make it potentially useful for a variety of research purposes, including the study of oxidative stress, inflammation, and immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TDPB in lab experiments is its ability to modulate neurotransmitter systems in the brain. This makes it a potentially useful tool for studying the mechanisms of action of these systems and for developing new treatments for a variety of neurological disorders. However, there are also some limitations to using TDPB in lab experiments. For example, its effects on neurotransmitter systems are complex and not well understood, which can make it difficult to interpret results. Additionally, its potential toxicity and side effects need to be carefully considered when using it in lab experiments.
Future Directions
There are a number of potential future directions for research on TDPB. One promising area of research involves the development of new treatments for neurological disorders, such as depression and anxiety. TDPB's ability to modulate neurotransmitter systems in the brain makes it a potentially useful tool for developing new treatments in this area. Another potential application of TDPB is in the study of oxidative stress and inflammation, which are involved in a variety of diseases and disorders. Finally, more research is needed to fully understand the mechanism of action of TDPB and its effects on neurotransmitter systems and other physiological processes.
Synthesis Methods
TDPB can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of phenol with an aldehyde in the presence of a catalyst, while the Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both of these methods have been used successfully to synthesize TDPB.
properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4,5-dimethoxy-3,3-diphenyl-1H-2-benzofuran |
InChI |
InChI=1S/C22H20O3/c1-23-19-14-13-16-15-25-22(20(16)21(19)24-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,15H2,1-2H3 |
InChI Key |
BRBVZHYHXMXLSO-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)




